molecular formula C10H8ClNO B8679538 (4-Chloroquinolin-7-yl)methanol

(4-Chloroquinolin-7-yl)methanol

Cat. No. B8679538
M. Wt: 193.63 g/mol
InChI Key: FRONIFQNPCAWAG-UHFFFAOYSA-N
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Patent
US05773449

Procedure details

7-Methoxycarbonyl-4-chloroquinoline(3.75 g, 0.017 mol) was dissolved in methanol (200 ml), added under ice-cooling with sodium borohydride (12.9 g, 0.34 mol) and stirred for an hour. The reaction mixture was poured into ice water. The resulting precipitates were collected by filtration, dried over phosphorus pentoxide and recrystallized from chloroform (20 ml) to obtain 1.0 g (30%) of 7-hydroxymethyl-4-chloroquinoline.
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[C:13]2[C:8]([C:9]([Cl:15])=[CH:10][CH:11]=[N:12]2)=[CH:7][CH:6]=1)=O.[BH4-].[Na+]>CO>[OH:2][CH2:3][C:5]1[CH:14]=[C:13]2[C:8]([C:9]([Cl:15])=[CH:10][CH:11]=[N:12]2)=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.75 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C(=CC=NC2=C1)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.9 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added under ice-
CUSTOM
Type
CUSTOM
Details
The resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide
CUSTOM
Type
CUSTOM
Details
recrystallized from chloroform (20 ml)

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C2C(=CC=NC2=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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